
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one is a synthetic organic compound that features a chlorophenoxy group, an imidazole ring, and a heptenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one typically involves multi-step organic reactions. One common approach is to start with the chlorophenoxy precursor and introduce the imidazole ring through a series of substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antifungal, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring is known to coordinate with metal ions and participate in hydrogen bonding, which can influence the compound’s binding affinity and specificity. The chlorophenoxy group may contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylheptane: Lacks the double bond in the heptenone backbone.
2-(4-Bromophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one: Contains a bromophenoxy group instead of a chlorophenoxy group.
2-(4-Chlorophenoxy)-4-(1H-pyrazol-1-yl)-2-methylhept-4-en-3-one: Features a pyrazole ring instead of an imidazole ring.
Uniqueness
2-(4-Chlorophenoxy)-4-(1H-imidazol-1-yl)-2-methylhept-4-en-3-one is unique due to the combination of its functional groups and structural features. The presence of both the chlorophenoxy and imidazole groups allows for diverse chemical reactivity and potential biological activity. Additionally, the heptenone backbone provides a flexible framework for further functionalization and modification.
特性
CAS番号 |
90240-45-2 |
|---|---|
分子式 |
C17H19ClN2O2 |
分子量 |
318.8 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-4-imidazol-1-yl-2-methylhept-4-en-3-one |
InChI |
InChI=1S/C17H19ClN2O2/c1-4-5-15(20-11-10-19-12-20)16(21)17(2,3)22-14-8-6-13(18)7-9-14/h5-12H,4H2,1-3H3 |
InChIキー |
GVYQANIIDBRKIE-UHFFFAOYSA-N |
正規SMILES |
CCC=C(C(=O)C(C)(C)OC1=CC=C(C=C1)Cl)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


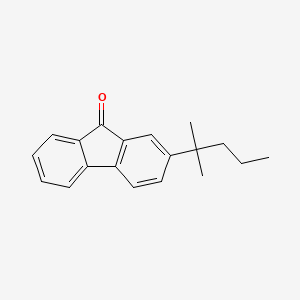
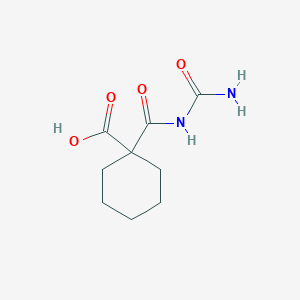
![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)

![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
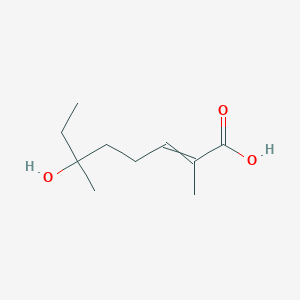

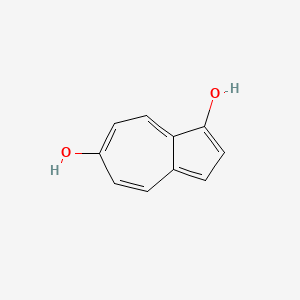
![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)



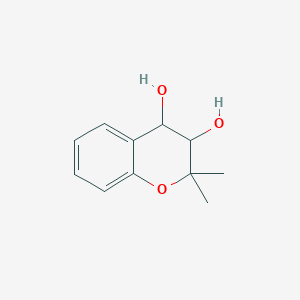
![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)
